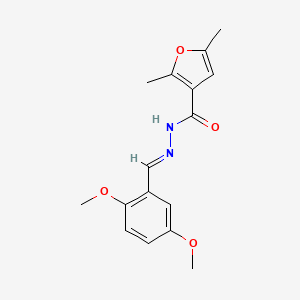

![molecular formula C13H10N4OS B5551650 3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5551650.png)

3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of "3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide" involves several steps, starting from 4-Aryl-3-cyano-6-(2'-thienyl)-pyridine-2(1H)-thiones. These compounds are reacted with chloroacetonitrile or chloroacetamide to furnish 3-amino-4-aryl-6-(2'-thienyl)-thieno[2,3-b]pyridine-2-carbonitriles and 2-carboxamide analogs, respectively. Further reactions with a variety of reagents, including formamide and carbon disulfide, lead to the formation of new pyridothienopyrimidines and related fused tetracyclic systems (Abdel-rahman et al., 2003).

Molecular Structure Analysis

The molecular structure of "this compound" and its derivatives has been analyzed through various techniques, including NMR spectroscopy and X-ray structural analysis. These analyses have shown that the molecules of the compounds obtained have a linear, double folded stereo structure, indicating the complexity and specificity of the molecular interactions within these compounds (Vasilin et al., 2014).

Chemical Reactions and Properties

The compound exhibits a range of chemical reactivities, including reactions with nucleophilic and electrophilic reagents to obtain new functionalized derivatives. These reactions highlight the compound's potential in synthesizing diverse chemical entities with various biological activities. Its reactivity with chloroacetyl chloride, leading to the formation of 3-(chloroacetylamino)thieno[2,3-b]pyridine-2carboxamides, is one example of its versatile chemical properties (Lukina et al., 2017).

Applications De Recherche Scientifique

Synthesis and Biological Activity

Antiproliferative Compounds : A study by van Rensburg et al. (2017) highlights the antiproliferative properties of 2-arylcarboxamide-thieno[2,3-b]pyridines, demonstrating their activity against the phospholipase C enzyme. The research indicates that modifications at certain positions on the molecule can lead to compounds with enhanced activity (van Rensburg et al., 2017).

Synthetic Approaches : El-Meligie et al. (2020) discuss versatile synthetic approaches for creating thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives from 3-amino-4-cyano-2-thiophenecarboxamides, contributing to the diversity of potentially biologically active compounds (El-Meligie et al., 2020).

Heterocyclic Studies : Research by Clark and Hitiris (1984) on thieno[2,3-d:4,5-d′]dipyrimidines and their derivatives opens avenues for developing new heterocyclic compounds with potential for further biological evaluation (Clark & Hitiris, 1984).

Polycyclic Compounds : Dotsenko et al. (2021) explored the synthesis of new polycyclic compounds containing thieno[2′,3′:5,6]pyrimido[2,1-a]isoindole fragments, highlighting the potential for creating compounds with unique optical properties, such as pronounced UV fluorescence (Dotsenko et al., 2021).

Functionalized Thieno[2,3-b]pyridines : Lukina et al. (2017) reported on the synthesis of new functionalized thieno[2,3-b]pyridines, providing a foundation for the development of novel compounds with varied biological activities (Lukina et al., 2017).

Mécanisme D'action

While the specific mechanism of action of 3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide is not mentioned in the available resources, compounds with a similar thieno[2,3-b]pyridine core have been found to exhibit various biological activities. For example, 3,6-diaminothieno[2,3-b]pyridines have been identified as selective inhibitors of the plasmodial glycogen synthase kinase-3 .

Propriétés

IUPAC Name |

3-amino-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4OS/c14-10-8-1-2-9(7-3-5-16-6-4-7)17-13(8)19-11(10)12(15)18/h1-6H,14H2,(H2,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEQRBSKJSYAQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C(=C(S2)C(=O)N)N)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzyl-8-[(4-methyl-1-piperazinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5551567.png)

![6-(1-azepanyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5551580.png)

![2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5551597.png)

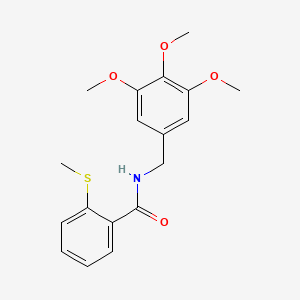

![5-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzylidene]-3-(3-methoxypropyl)-2-thioxo-4-imidazolidinone](/img/structure/B5551605.png)

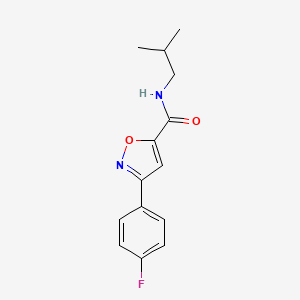

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methoxyphenoxy)-N-methylacetamide](/img/structure/B5551610.png)

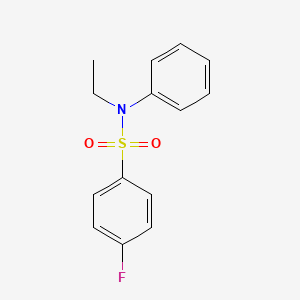

![N-(3,4-dimethylphenyl)-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5551625.png)

![N-[4-(benzyloxy)phenyl]isonicotinamide](/img/structure/B5551626.png)

![2-(2-naphthyloxy)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)propanamide](/img/structure/B5551639.png)

![2-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B5551642.png)

![9-(4-methoxyphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5551643.png)